Xestospongin c

Calcium Signaling IP3 Receptor Pharmacology SERCA Pump Inhibition

Xestospongin C is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from marine sponges of the genus Xestospongia. It is widely recognized as a potent, cell-permeable inhibitor of inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ release from endoplasmic reticulum stores, with an IC50 of approximately 358 nM in cerebellar microsomal preparations.

Molecular Formula C28H50N2O2
Molecular Weight 446.7 g/mol
Cat. No. B1243480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXestospongin c
SynonymsXeC compound
xestospongin C
Molecular FormulaC28H50N2O2
Molecular Weight446.7 g/mol
Structural Identifiers
SMILESC1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1
InChIInChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m1/s1
InChIKeyPQYOPBRFUUEHRC-HCKQMYSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xestospongin C: IP3 Receptor Blocker and SERCA Inhibitor for Calcium Signaling Research


Xestospongin C is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from marine sponges of the genus Xestospongia [1]. It is widely recognized as a potent, cell-permeable inhibitor of inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ release from endoplasmic reticulum stores, with an IC50 of approximately 358 nM in cerebellar microsomal preparations . Xestospongin C also exhibits equipotent inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump [2]. Due to its membrane permeability and capacity to modulate intracellular calcium dynamics, Xestospongin C is a core chemical probe for dissecting IP3R-dependent and SERCA-dependent calcium signaling pathways in diverse cell types and tissues [3].

Why IP3R Antagonists Like 2-APB or Xestospongin D Cannot Substitute for Xestospongin C


Substituting Xestospongin C with structurally or mechanistically related IP3 receptor antagonists introduces significant and quantifiable experimental variability. Xestospongin C exhibits a unique polypharmacology profile: it inhibits both the IP3 receptor (IC50 ≈ 358 nM) and the SERCA pump with equal potency, while lacking activity on passive Ca2+ leak [1]. This dual-target action fundamentally distinguishes Xestospongin C from hydroxylated analogs such as Xestospongin D, which lack SERCA inhibitory activity but instead sensitize ryanodine receptors (RyR1) [2]. The widely used IP3R antagonist 2-APB differs further, showing subtype-selective inhibition (IP3R1 only) and having no effect on SERCA [3]. Additionally, the absolute stereochemistry of (-)-Xestospongin C, defined as the C(9)-epimer of (+)-Xestospongin A, directly impacts macrocyclic dimerization efficiency and synthetic accessibility [4]. These documented functional and stereochemical divergences preclude interchangeable use in calcium signaling experiments where precise pathway dissection is required.

Xestospongin C Quantitative Differentiation: Head-to-Head Pharmacological Data vs. Analogs


Dual IP3R and SERCA Inhibition: Equipotent Target Engagement Distinguishes Xestospongin C from Hydroxylated Analogs

Xestospongin C (XeC) exhibits equipotent inhibition of the IP3 receptor and the endoplasmic reticulum Ca2+ pump (SERCA) in permeabilized A7r5 smooth muscle cells. Under identical assay conditions, XeC inhibited both IP3-induced Ca2+ release and SERCA-mediated Ca2+ uptake, while having no effect on passive Ca2+ leak [1]. In contrast, hydroxylated xestospongins including Xestospongin D (9-OH XeC) and 7-OH-XeA lack SERCA inhibitory activity entirely. Instead, these hydroxylated derivatives uniquely enhance Ca2+-induced Ca2+ release by sensitizing ryanodine receptor type 1 (RyR1) channels, an activity absent in XeC [2].

Calcium Signaling IP3 Receptor Pharmacology SERCA Pump Inhibition

RyR Sensitization: Xestospongin C Lacks RyR1-Modulating Activity Present in Xestospongin D

While Xestospongin C weakly inhibits RyR1 and lacks SERCA activity, hydroxylated derivatives such as Xestospongin D (9-OH XeC), 7-OH-XeA, and araguspongin C possess a unique bifunctional profile. Within the same concentration range required to block IP3-induced Ca2+ release, these hydroxylated compounds enhance Ca2+-induced Ca2+ release from SR vesicles via sensitization of RyR1 channels [1]. In intact cells, the actions of XeD are blocked by ryanodine pretreatment and do not interfere with thapsigargin-mediated Ca2+ mobilization stemming from SERCA block [1]. XeC does not exhibit this RyR1-sensitizing activity.

Ryanodine Receptor Calcium-Induced Calcium Release IP3R-RyR Crosstalk

In Vivo Neuroprotection: Xestospongin C Improves Cognitive Function in APP/PS1 Alzheimer's Disease Model

Chronic administration of Xestospongin C to APP/PS1 transgenic mice, a model of Alzheimer's disease, significantly improved multiple cognitive and behavioral parameters. XeC treatment reduced disinhibition behavior, improved short-term working memory, and enhanced long-term spatial learning and memory capabilities [1]. Histopathological analysis revealed that XeC significantly reduced hippocampal Aβ plaque deposition and decreased the expression levels of endoplasmic reticulum stress-related proteins. Furthermore, XeC pretreatment protected neurons from Aβ-induced cytotoxicity in vitro [1]. No comparative in vivo efficacy data are available for Xestospongin D or Xestospongin B in this AD model.

Alzheimer's Disease Neuroprotection In Vivo Pharmacology

In Vivo Antidepressant-Like Activity: Xestospongin C Demonstrates Dose-Dependent Behavioral Efficacy

Intracerebroventricular (i.c.v.) administration of Xestospongin C in the mouse forced swimming test produced a dose-dependent antidepressant-like effect. XeC (1-100 pmol per mouse, i.c.v.) significantly decreased immobility time, an effect comparable to that produced by the established antidepressant drugs amitriptyline and clomipramine [1]. The observed behavioral effects were not attributable to compromised locomotor activity or spontaneous motility, as confirmed by rota-rod and hole board control tests. Notably, the antidepressant-like effects of XeC were comparable to those observed with ryanodine (RyR antagonist, 0.1-600 pmol per mouse i.c.v.), suggesting that blockade of both IP3Rs and RyRs contributes to antidepressant-like behavioral responses [1].

Neuropsychopharmacology Antidepressant Activity Behavioral Pharmacology

Ion Channel Off-Target Activity: Xestospongin C Inhibits Voltage-Dependent Ca2+ and K+ Currents in Intact Cells

In intact smooth muscle cells from guinea-pig ileum, Xestospongin C inhibits voltage-dependent inward Ba2+ currents (IC50 = 0.63 μM) and voltage-dependent K+ currents (IC50 = 0.13 μM) at concentrations overlapping with those required for IP3 receptor inhibition [1]. Importantly, XeC had no effect on carbachol-induced inward Ca2+ currents via non-selective cation channels. In contrast, in permeabilized cells, XeC selectively inhibited IP3 receptor-mediated Ca2+ mobilization without affecting ryanodine receptor-mediated release [1]. This context-dependent selectivity—clean IP3R blockade in permeabilized preparations versus additional ion channel effects in intact cells—must be considered when designing experiments and selecting appropriate comparator controls such as 2-APB or heparin.

Ion Channel Pharmacology Smooth Muscle Electrophysiology Off-Target Selectivity

Optimal Use Cases for Xestospongin C Based on Quantified Pharmacological Differentiation


Simultaneous Blockade of IP3R and SERCA in Smooth Muscle Calcium Signaling Studies

Xestospongin C is the preferred tool for experiments requiring concurrent inhibition of IP3-mediated Ca2+ release and SERCA-mediated Ca2+ reuptake, as demonstrated in permeabilized A7r5 smooth muscle cells [1]. Unlike hydroxylated analogs (Xestospongin D, 7-OH-XeA) which lack SERCA inhibitory activity [2], only XeC provides equipotent dual-target blockade. This makes XeC uniquely suitable for investigating the interplay between IP3R-dependent Ca2+ mobilization and SERCA-dependent store refilling in vascular and intestinal smooth muscle preparations [1][3].

IP3R-Selective Studies Requiring Minimal RyR Modulation

For experiments where IP3R blockade must be achieved without confounding RyR1 sensitization, Xestospongin C is the appropriate choice. Hydroxylated xestospongins such as Xestospongin D (9-OH XeC) and 7-OH-XeA uniquely enhance Ca2+-induced Ca2+ release by sensitizing RyR1 channels within the same concentration range used for IP3R inhibition [2]. XeC lacks this RyR1-sensitizing activity and exhibits only weak RyR1 inhibition. This distinction is critical for studies dissecting the relative contributions of IP3Rs versus RyRs to cellular Ca2+ dynamics.

In Vivo Behavioral Pharmacology of Intracellular Ca2+ Signaling in Depression Models

Xestospongin C is validated for in vivo behavioral pharmacology studies investigating the role of IP3R-mediated Ca2+ signaling in depression-like states. I.c.v. administration of XeC (1-100 pmol/mouse) produces antidepressant-like effects in the forced swimming test comparable to amitriptyline and clomipramine, without confounding locomotor impairment [4]. This in vivo validation distinguishes XeC from other IP3R antagonists such as 2-APB and heparin, for which comparable behavioral dose-response data are not available in peer-reviewed literature.

Neurodegenerative Disease Research in Transgenic Alzheimer's Mouse Models

Xestospongin C is the only xestospongin family member with documented in vivo efficacy in the APP/PS1 transgenic mouse model of Alzheimer's disease. Chronic XeC treatment improves cognitive deficits, reduces hippocampal Aβ plaque burden, and attenuates endoplasmic reticulum stress markers [5]. For investigators requiring an IP3R antagonist with peer-reviewed in vivo disease-modifying data in neurodegeneration models, XeC offers evidence-based procurement justification that alternative IP3R blockers currently lack.

Technical Documentation Hub

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